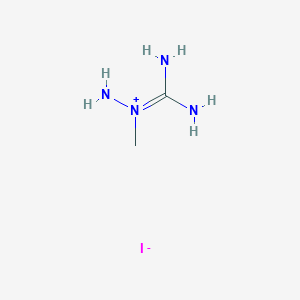

1-Methyl-1-aminoguanidinium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

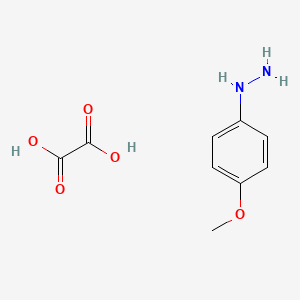

“1-Methyl-1-aminoguanidinium iodide” seems to be a compound that contains a guanidinium group, an iodide ion, and a methyl group . Guanidinium compounds are known for their biological activity and are used in various fields .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyanamide and hydrazine in aqueous solution . Another method involves the reaction of alkyl guanidines with acids .Molecular Structure Analysis

The molecular structure of this compound would likely involve a guanidinium core, an iodide ion, and a methyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reactants involved . For example, iodide ions can react with a neutral analyte molecule to form an adduct .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, iodide ions are known to be soluble in water and have a valency of -1 .Applications De Recherche Scientifique

Structural Studies and Tautomerism

Research has shown that 1-Methyl-1-aminoguanidinium iodide is involved in structural studies and tautomerism. Specifically, NMR spectroscopy has been used to examine the structures of products resulting from the condensation of aldehydes and ketones with this compound. These studies reveal the occurrence of a ring-chain tautomeric equilibrium in certain solutions, demonstrating the compound's relevance in understanding chemical structure and behavior (Zelenin, Sergutina, Solod, & Pinson, 1987).

Synthesis and Characterization of Derivatives

The compound has been integral in synthesizing various derivatives for further analysis. For instance, aminoguanidinium 1-methyl-5-nitriminotetrazolate was prepared using this compound, highlighting its role in creating new compounds and studying their characteristics, like yield optimization and reaction conditions (De, 2011).

Application in Energetic Materials

This compound has been used in the field of energetic materials. Research into nitrogen-rich salts of derivatives, such as 1-Methyl-5-nitriminotetrazolate, emphasizes its application in creating thermally stable energetic materials. These materials have been characterized using techniques like X-ray diffraction and vibrational spectroscopy, underlining the compound's utility in developing materials with specific properties (Klapötke, Stierstorfer, & Wallek, 2008).

Photoluminescent Properties in Semiconducting Materials

This compound has also found application in the study of semiconducting materials. It's been involved in research examining perovskites with organic cations, where the compound's role is significant in understanding the phase transitions, high mobilities, and near-infrared photoluminescent properties of these materials (Stoumpos, Malliakas, & Kanatzidis, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

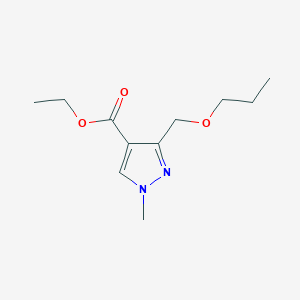

amino-(diaminomethylidene)-methylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N4.HI/c1-6(5)2(3)4;/h5H2,1H3,(H3,3,4);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNYXUMDACSYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N)N)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)

![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)

![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)